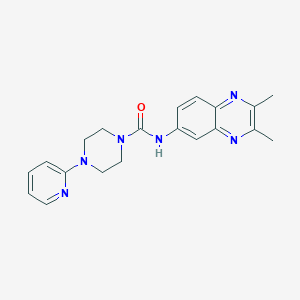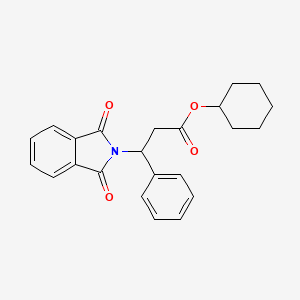
N-(2,3-二甲基-6-喹喔啉基)-4-(2-吡啶基)-1-哌嗪甲酰胺
描述
The interest in quinoxaline derivatives, such as “N-(2,3-dimethyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide,” stems from their diverse pharmacological properties, including antimicrobial, antimalarial, and potential anticancer activities. These compounds are part of a broader class of heterocyclic compounds that have shown significant biological activity and thus, are the subject of extensive synthetic and analytical study.
Synthesis Analysis
Synthesis approaches for quinoxaline derivatives generally involve cyclization reactions, nucleophilic substitution, and the introduction of functional groups to the quinoxaline core. A common synthetic route includes the reaction of 2,3-dichloroquinoxaline with appropriate amines and further functionalization to introduce the piperazine and pyridinyl groups (Patel et al., 2011).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized using techniques like IR, 1H NMR, 19F NMR, mass spectroscopy, and elemental analysis. These methods confirm the presence of the quinoxaline core, piperazine, and pyridinyl groups, ensuring the correct synthesis of the target compound (Patel et al., 2011).
Chemical Reactions and Properties
Quinoxaline derivatives undergo various chemical reactions, including nucleophilic substitutions and interactions with other compounds to form complexes or undergo further functionalization. These reactions are essential for modifying the compound’s biological activity or its pharmacokinetic properties.
Physical Properties Analysis
The physical properties of quinoxaline derivatives, including solubility, melting point, and crystalline structure, are crucial for their formulation and application in drug development. Techniques like X-ray crystallography provide insights into the compound’s solid-state structure, influencing its stability and reactivity.
Chemical Properties Analysis
Quinoxaline derivatives exhibit a range of chemical properties, including antimicrobial and antimalarial activities. Their interaction with biological targets can be attributed to the electronic configuration and the presence of functional groups that facilitate binding to enzymes or receptors involved in disease processes.
- Patel et al. (2011). Synthesis and Antimycobacterial Activity of Various 1-(8-Quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenylamino)-s-triazines. Acta chimica Slovenica. LinkThis summary provides a foundational understanding of the chemical and physical aspects of “N-(2,3-dimethyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide” based on scientific research. Further studies and analyses would be required for a comprehensive understanding of its full range of properties and potential applications, excluding drug use, dosage, and side effects.
科学研究应用
抗菌应用
已经合成了一系列与 1-吡啶-2-基-哌嗪相连的噻唑烷酮衍生物,并评估了它们对一系列细菌和真菌的抗菌活性。这些化合物显示出作为抗菌剂的显着潜力,突出了哌嗪衍生物在对抗微生物感染中的更广泛效用 (Patel 等,2012)。
抗癌应用
已经合成了一种新型的喹喔啉基-哌嗪化合物,并将其评估为潜在的抗癌剂。其中,某些衍生物以纳摩尔浓度抑制了各种人类癌细胞的增殖。这表明喹喔啉衍生物在癌症治疗中的潜在效用,特别是在耐药癌细胞的生长抑制和与临床批准的抗癌剂联合治疗中 (Lee 等,2010)。
抗分枝杆菌活性
一项研究展示了新型 1-(8-喹啉氧基)-3-哌嗪基(哌啶基)-5-(4-氰基-3-三氟甲基苯基氨基)-s-三嗪的合成及其对结核分枝杆菌 H37Rv 菌株的体外抗分枝杆菌活性的研究。其中一种化合物显示出与异烟肼相当的效力,突出了喹喔啉衍生物的抗分枝杆菌潜力 (Patel 等,2011)。
药物化学中的合成和评估
对杂芳酰胺的新型 N-芳基哌嗪基-N'-丙基氨基衍生物的研究已经确定芳基哌嗪为选择性 α1-肾上腺素受体亚型选择性拮抗剂,表明它们在开发治疗与人类下尿路相关的疾病方面的潜力 (Elworthy 等,1997)。
药物开发见解
喹诺酮衍生物的结构修饰已得到广泛研究,以描述它们对抗菌功效和副作用的影响。这项研究强调了分子结构在增强抗菌效果同时最大程度地减少不良反应中的关键作用,为新治疗剂的设计提供了有价值的见解 (Domagala, 1994)。
属性
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)-4-pyridin-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-14-15(2)23-18-13-16(6-7-17(18)22-14)24-20(27)26-11-9-25(10-12-26)19-5-3-4-8-21-19/h3-8,13H,9-12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJZDPCGKGQTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)N3CCN(CC3)C4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-allyl-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4007634.png)
![3-ethyl-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4007637.png)


![N-(2,4-dichlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007663.png)
![N-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4007674.png)
![3-(2-chlorophenyl)-2-(3,4-dichlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B4007681.png)

![5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4007693.png)
![1-allyl-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007701.png)
![8-{[2-(benzylamino)pyrimidin-5-yl]methyl}-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4007706.png)
![N-benzyl-5-[4-(4-butoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4007719.png)
![N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide](/img/structure/B4007722.png)
![N-(2,4-dichlorophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4007732.png)